molecular formula C11H20O2 B13734706 Heptyl 2-butenoate CAS No. 83783-78-2

Heptyl 2-butenoate

Cat. No.: B13734706
CAS No.: 83783-78-2
M. Wt: 184.27 g/mol
InChI Key: DOBPEHKISOHXTE-RUDMXATFSA-N
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Description

Heptyl 2-butenoate is an ester compound with the molecular formula C11H20O2. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is no exception, and it is used in various applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl 2-butenoate can be synthesized through the esterification reaction between heptanol and 2-butenoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Heptanol+2-Butenoic AcidHeptyl 2-butenoate+Water\text{Heptanol} + \text{2-Butenoic Acid} \rightarrow \text{this compound} + \text{Water} Heptanol+2-Butenoic Acid→Heptyl 2-butenoate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. Catalysts such as sulfonated activated carbon can be used to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Heptyl 2-butenoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to heptanol and 2-butenoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Heptanol and 2-butenoic acid.

    Reduction: Heptanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Heptyl 2-butenoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of heptyl 2-butenoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis in the presence of esterases, releasing heptanol and 2-butenoic acid. These products can then participate in further biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Heptyl 2-butenoate can be compared with other esters such as:

    Ethyl acetate: Commonly used as a solvent and in flavorings.

    Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.

    Isopropyl butyrate: Used in the fragrance industry.

Uniqueness: this compound is unique due to its specific combination of heptanol and 2-butenoic acid, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to ethyl acetate and methyl butyrate provides different solubility and volatility characteristics .

Properties

CAS No.

83783-78-2

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

heptyl (E)-but-2-enoate

InChI

InChI=1S/C11H20O2/c1-3-5-6-7-8-10-13-11(12)9-4-2/h4,9H,3,5-8,10H2,1-2H3/b9-4+

InChI Key

DOBPEHKISOHXTE-RUDMXATFSA-N

Isomeric SMILES

CCCCCCCOC(=O)/C=C/C

Canonical SMILES

CCCCCCCOC(=O)C=CC

Origin of Product

United States

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